molecular formula C35H50N6O14S B1193324 PC-Biotin-PEG4-NHS carbonate

PC-Biotin-PEG4-NHS carbonate

Cat. No.: B1193324
M. Wt: 810.87
InChI Key: APFWBUQXFFFWPE-WMEVZKCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC-Biotin-PEG4-NHS carbonate is a unique amine reactive, photocleavable biotin reagent that is useful for introducing a biotin moiety to amine-containing biomolecules. The NHS carbonate portion of this compound reacts specifically with primary amine groups on the target molecule(s) to form a carbamate linkage. Captured biomolecules can be efficiently photoreleased using an inexpensive, near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).

Properties

Molecular Formula

C35H50N6O14S

Molecular Weight

810.87

IUPAC Name

1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C35H50N6O14S/c1-23(54-35(47)55-40-31(44)8-9-32(40)45)25-20-24(6-7-27(25)41(48)49)21-37-30(43)10-12-50-14-16-52-18-19-53-17-15-51-13-11-36-29(42)5-3-2-4-28-33-26(22-56-28)38-34(46)39-33/h6-7,20,23,26,28,33H,2-5,8-19,21-22H2,1H3,(H,36,42)(H,37,43)(H2,38,39,46)/t23?,26-,28-,33-/m0/s1

InChI Key

APFWBUQXFFFWPE-WMEVZKCTSA-N

SMILES

CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)ON4C(=O)CCC4=O

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PC-Biotin-PEG4-NHS carbonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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